Demonstrated Yield in Clinically-Relevant CGRP Antagonist Synthesis
In the synthesis of the clinical candidate BMS-846372, a potent and orally active CGRP receptor antagonist, the addition of 2,3-difluorophenyl lithium, which is generated from 1-bromo-2,3-difluorobenzene, to a dienyl ketone afforded the key alcohol intermediate (7) in a 55% yield [1]. This yield represents a viable, documented pathway for constructing a complex, drug-like molecule. In contrast, a similar application of the 2,4-difluorophenyl isomer in the same or a directly analogous CGRP-targeting scaffold has not been reported, highlighting the unique utility of the 2,3-pattern in this validated medicinal chemistry context.
| Evidence Dimension | Yield of key intermediate in drug candidate synthesis |
|---|---|
| Target Compound Data | 55% yield of alcohol 7 |
| Comparator Or Baseline | 1-Bromo-2,4-difluorobenzene (CAS 348-57-2) |
| Quantified Difference | Not applicable; no reported yield for the same transformation using the 2,4-isomer in the BMS-846372 route. |
| Conditions | Addition of 2,3-difluorophenyl lithium to dienyl ketone (exact conditions in cited reference) [1]. |
Why This Matters
This provides a validated synthetic route and a benchmark yield (55%) for a drug candidate that has undergone preclinical development, de-risking procurement for researchers working on similar CGRP-targeted or fluorinated heterocyclic programs.
- [1] Luo, G., et al. (2012). Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine. ACS Medicinal Chemistry Letters, 3(4), 337–341. View Source
